REACTION_SMILES
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[CH3:14][CH2:15][O:16][C:17](=[O:18])[CH3:19].[CH3:1][O:2][C:3]([c:4]1[c:5]([CH:11]=[CH2:12])[c:6]([CH3:10])[cH:7][cH:8][cH:9]1)=[O:13]>>[CH3:1][O:2][C:3]([c:4]1[c:5]([CH2:11][CH3:12])[c:6]([CH3:10])[cH:7][cH:8][cH:9]1)=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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C=Cc1c(C)cccc1C(=O)OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=Cc1c(C)cccc1C(=O)OC
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Name
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Type
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product
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Smiles
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CCc1c(C)cccc1C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |